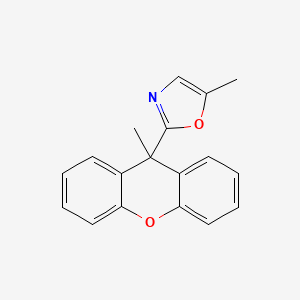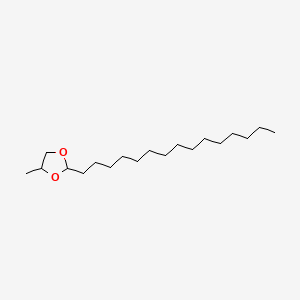
4-Methyl-2-pentadecyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-pentadecyl-1,3-dioxolane is an organic compound with the molecular formula C19H38O2. It is a cyclic acetal, specifically a dioxolane, characterized by a five-membered ring containing two oxygen atoms. This compound is typically a solid, appearing as colorless crystals or white solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentadecyl-1,3-dioxolane generally involves the reaction of a ketone or aldehyde with a diol in the presence of an acid catalyst. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the formation of the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those in laboratory settings but optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-pentadecyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
4-Methyl-2-pentadecyl-1,3-dioxolane has various applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis to prepare other compounds.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-pentadecyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways in biological systems . These interactions can affect cellular processes and biochemical pathways, making the compound useful in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane with a similar structure but different alkyl groups.
2-Pentadecyl-5-hydroxy-1,3-dioxane: A related compound with a hydroxyl group and a different ring structure.
Uniqueness
4-Methyl-2-pentadecyl-1,3-dioxolane is unique due to its specific alkyl chain length and the presence of the methyl group on the dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
54950-56-0 |
|---|---|
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
4-methyl-2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20-17-18(2)21-19/h18-19H,3-17H2,1-2H3 |
Clave InChI |
PDBRDELUHYYCJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1OCC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




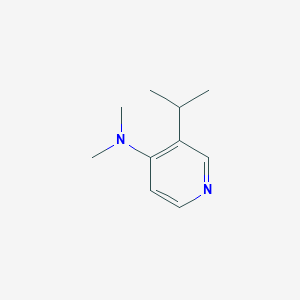
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
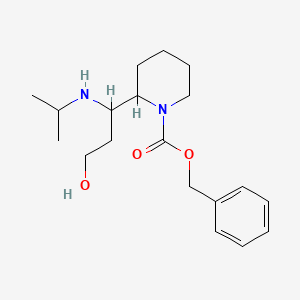
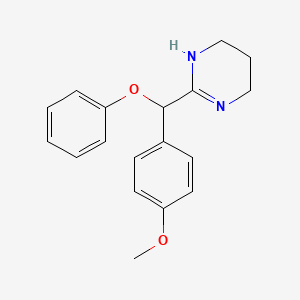
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
